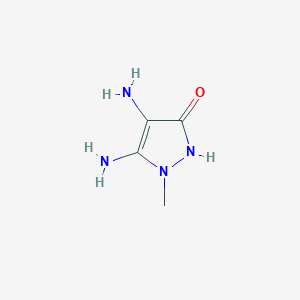
N-2-Hydroxyethyl-val-leu-anilide
Overview
Description
Elaidic Acid methyl ester, also known as methyl trans-9-octadecenoate, is an esterified form of elaidic acid. Elaidic acid is a trans fatty acid with the chemical formula C19H36O2. It is a colorless oily solid and is the trans isomer of oleic acid. Elaidic Acid methyl ester is commonly found in biodiesel produced by microalgae and in certain plant oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidic Acid methyl ester can be synthesized through the esterification of elaidic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of Elaidic Acid methyl ester often involves the hydrogenation of polyunsaturated fatty acids followed by esterification. The hydrogenation process converts the cis double bonds in unsaturated fatty acids to trans double bonds, resulting in the formation of elaidic acid. This is then esterified with methanol to produce Elaidic Acid methyl ester .
Chemical Reactions Analysis
Types of Reactions
Elaidic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated fatty acid esters.
Substitution: It can undergo nucleophilic substitution reactions at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Amides and esters with different alkyl groups.
Scientific Research Applications
Elaidic Acid methyl ester has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It is studied for its effects on cellular metabolism and membrane fluidity.
Medicine: Research has focused on its role in cardiovascular diseases due to its presence in trans fats.
Industry: It is used in the production of biodiesel and as a component in various industrial lubricants
Mechanism of Action
Elaidic Acid methyl ester exerts its effects primarily through its incorporation into cell membranes, where it can alter membrane fluidity and function. It can also influence the activity of enzymes involved in lipid metabolism. The trans configuration of the double bond in Elaidic Acid methyl ester makes it more rigid compared to its cis counterpart, oleic acid, which can affect the physical properties of cell membranes .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid methyl ester: The cis isomer of Elaidic Acid methyl ester.
Linoleic Acid methyl ester: A polyunsaturated fatty acid ester.
Stearic Acid methyl ester: A saturated fatty acid ester.
Uniqueness
Elaidic Acid methyl ester is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, oleic acid methyl ester. This trans configuration makes it more rigid and less fluid, which can have significant biological implications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222985 | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-53-6 | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B64983.png)

![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)








![3,3-Dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
